molecular formula C15H23N3O3 B2524061 1-acetyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)piperidine-4-carboxamide CAS No. 1396794-45-8

1-acetyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)piperidine-4-carboxamide

Cat. No.: B2524061
CAS No.: 1396794-45-8
M. Wt: 293.367
InChI Key: DCYPSZHJMIMAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-acetyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)piperidine-4-carboxamide” is a chemical compound. It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Scientific Research Applications

Conformational Analysis and Synthetic Pathways

A study explored the synthesis of piperidino-cyclopiperidinecarboxamides, presenting a new pathway to these compounds via cleavage of bicyclic N,N-acetal. These compounds, including analogues of 1-acetyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)piperidine-4-carboxamide, were investigated for their opiate-μ receptor affinities, highlighting their potential in pharmaceutical applications. This research underscores the importance of structural analysis and synthetic methods in developing constrained analogues of pharmaceutical building blocks (Vilsmaier et al., 1996).

Antiviral Research

Another significant application is in antiviral research, where variants of piperidine-4-carboxamide have demonstrated potent anti-HIV-1 activity. The introduction of specific functional groups has led to compounds with high metabolic stability and effective inhibition of virus replication, emphasizing the role of structural optimization in enhancing antiviral efficacy (Imamura et al., 2006).

CGRP Receptor Antagonism

Research into CGRP receptor inhibitors has also featured compounds related to this compound. These studies have developed stereoselective and economical syntheses for potent CGRP receptor antagonists, highlighting the therapeutic potential of these compounds in treating conditions like migraines (Cann et al., 2012).

Antimicrobial and Analgesic Activities

Compounds derived from piperidine and related structures have been assessed for their antimicrobial and analgesic activities. These studies provide insights into the broader pharmacological applications of such compounds, laying the groundwork for the development of new therapeutic agents (Nosova et al., 2020).

Enantioselective Synthesis and Biological Activity

The enantioselective synthesis of functionalized oxazinones from N, O-acetal with ynamides demonstrates the versatility of piperidine derivatives in synthesizing complex organic molecules. These compounds exhibit promising biological activities, further emphasizing the scientific and therapeutic value of researching piperidine derivatives (Han et al., 2019).

Mechanism of Action

Properties

IUPAC Name

1-acetyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-10(19)17-6-4-11(5-7-17)15(21)16-12-8-14(20)18(9-12)13-2-3-13/h11-13H,2-9H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYPSZHJMIMAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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